Lithium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anode-Free Lithium Metal Batteries:

Lithium metal batteries offer the potential for much higher energy densities compared to traditional lithium-ion batteries. However, challenges like dendrite formation and dead lithium buildup limit their lifespan. Research suggests that incorporating lithium oxalate as a cathode additive can act as a lithium reservoir, addressing these issues []. During the initial cycle, lithium oxalate decomposes, releasing lithium ions and carbon dioxide (CO₂) []. The released lithium ions contribute to the initial capacity, while the CO₂ reacts with the electrolyte to form a stable solid-electrolyte interphase (SEI) rich in lithium carbonate (Li₂CO₃) [, ]. This improved SEI promotes smoother lithium deposition and stripping, mitigating dendrite formation and dead lithium accumulation, ultimately leading to extended battery life [].

Capacity and Cycle-Life Enhancer:

Lithium oxalate is being investigated as a potential additive for enhancing the capacity and cycle life of lithium-ion batteries, particularly those with silicon-based anodes. Silicon offers a high theoretical capacity, but its large volume change during charge and discharge cycles can lead to capacity fade and electrode degradation []. Research indicates that adding small amounts of lithium oxalate to the cathode material can improve the cycling stability of these batteries []. The exact mechanism is still under investigation, but it is believed that the released lithium ions from lithium oxalate during the initial cycles compensate for lithium loss and contribute to the formation of a stable SEI, improving overall battery performance [, ].

Other Potential Applications:

Beyond the applications mentioned above, lithium oxalate is being explored for other potential uses in battery research, such as:

- Sacrificial salt: In specific battery configurations, lithium oxalate can be used as a sacrificial salt to provide an initial source of lithium ions, potentially improving cell performance.

- Solid-state electrolytes: Research is ongoing to explore the use of lithium oxalate or its derivatives in the development of solid-state electrolytes for lithium-ion batteries.

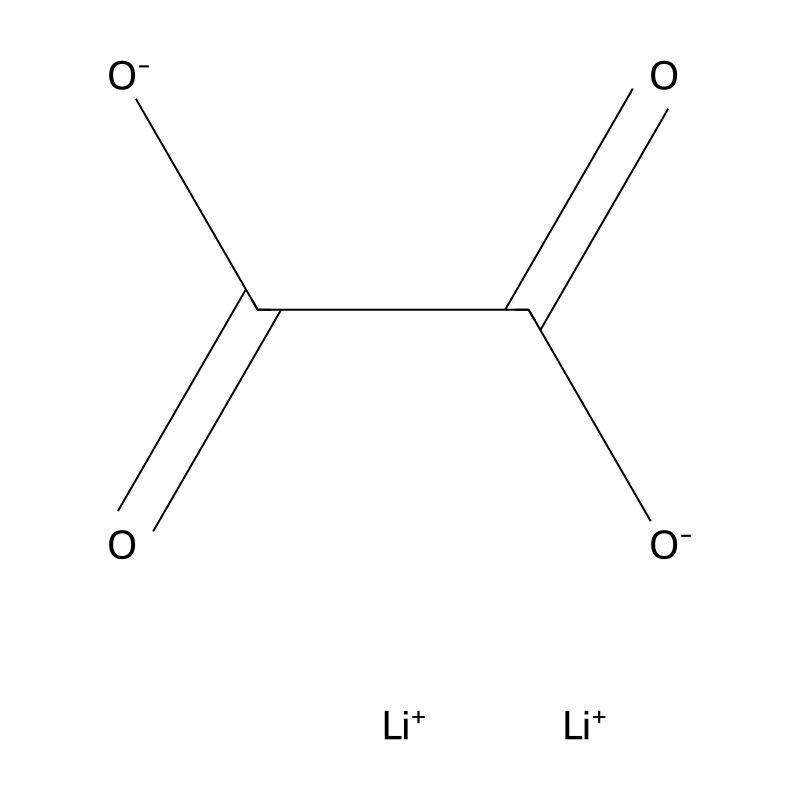

Lithium oxalate is an organic compound with the chemical formula . It is classified as a salt formed from lithium metal and oxalic acid, comprising lithium cations () and oxalate anions (). This compound appears as a colorless crystalline solid and is known for its solubility in water. Upon heating, lithium oxalate decomposes to lithium carbonate and carbon monoxide, typically occurring at temperatures between 410 °C to 500 °C .

The primary synthesis method for lithium oxalate involves the neutralization of lithium hydroxide with oxalic acid, as previously described. Alternative methods may include:

- Recrystallization: Purification of lithium oxalate from aqueous solutions through crystallization processes.

- Precipitation: Reacting lithium salts with oxalic acid to form precipitates that can be collected and dried .

Lithium oxalate finds applications in various fields:

- Pyrotechnics: It is used to produce red flames in fireworks.

- Lithium-ion Batteries: Lithium oxalate serves as a precursor for cathode materials in batteries, contributing to energy storage technologies.

- Analytical Chemistry: It is utilized in analytical methods for the determination of lithium concentrations .

Research on interaction studies involving lithium oxalate primarily focuses on its thermal stability and decomposition kinetics. Studies have shown that the presence of catalysts can significantly influence the rate of decomposition, indicating that various additives can enhance or inhibit the thermal breakdown of lithium oxalate . Additionally, investigations into its interactions with other metal ions reveal potential applications in metal recovery processes from spent batteries .

Lithium oxalate shares similarities with several other compounds, particularly those containing the oxalate ion or related metal salts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Oxalate | Soluble in water; used in analytical chemistry | |

| Potassium Oxalate | Similar applications as sodium oxalate | |

| Calcium Oxalate | Insoluble; forms kidney stones; used in agriculture | |

| Barium Oxalate | Used as a reagent in chemical analysis | |

| Lithium Carbonate | Stable at higher temperatures; used in mood stabilization |

Uniqueness of Lithium Oxalate

Lithium oxalate is unique due to its specific application in pyrotechnics and its role as a precursor for battery materials. Unlike other metal oxalates, it exhibits distinct thermal decomposition properties that are significant for energy-related applications. Its solubility profile also differentiates it from less soluble compounds like calcium oxalate, which has implications for biological activity and environmental impact .

Lithium oxalate (Li₂C₂O₄) is primarily synthesized through direct neutralization reactions between lithium hydroxide and oxalic acid [6]. This precipitation method represents one of the most straightforward and widely employed approaches for obtaining lithium oxalate in both laboratory and industrial settings [7]. The fundamental chemical reaction can be represented as follows:

2 LiOH + H₂C₂O₄ → Li₂C₂O₄ + 2 H₂O [6]

The reaction proceeds through a stoichiometric combination of reactants, where two moles of lithium hydroxide react with one mole of oxalic acid to produce one mole of lithium oxalate and two moles of water [6] [7]. This precipitation technique offers several advantages, including relatively mild reaction conditions, high yield potential, and straightforward process control [2].

Research findings indicate that the precipitation process can be optimized by controlling several key parameters that significantly influence the quality and characteristics of the final lithium oxalate product [7]. These parameters include:

Reactant concentration: The concentration of lithium hydroxide and oxalic acid solutions directly affects the precipitation rate and particle characteristics of lithium oxalate [7] [12].

Reaction temperature: Temperature control during the precipitation process influences crystallization behavior and particle morphology [12] [7].

Reaction time: The duration of the reaction impacts the completeness of precipitation and crystal growth [2] [7].

pH value: Maintaining appropriate pH conditions is crucial for optimal precipitation and product purity [7] [12].

A detailed industrial-scale precipitation process for high-purity lithium oxalate has been documented, involving the following steps [7]:

| Process Step | Parameters | Outcome |

|---|---|---|

| Initial dissolution | 400 kg lithium hydroxide monohydrate in 2000L pure water | Clear lithium hydroxide solution |

| Oxalic acid preparation | 600 kg oxalic acid (≥99.9% purity) in 750L water at 100°C | Oxalic acid solution |

| Controlled addition | Slow addition of oxalic acid solution to lithium hydroxide solution | Initial precipitation reaction |

| Homogeneous phase synthesis | Simultaneous addition of remaining solutions | Complete precipitation |

| pH adjustment | Final pH adjusted to 7.2 | Reaction completion |

| Temperature control | Cooling at 15°C/h to room temperature | Crystal formation |

The precipitation technique can be further refined by implementing a homogeneous phase synthesis approach, where the remaining filtered lithium hydroxide solution and residual oxalic acid solution are slowly added to the reactor simultaneously [7]. This method ensures uniform precipitation conditions throughout the reaction volume, leading to more consistent particle characteristics [7] [12].

Recrystallization Strategies for Particle Size Optimization

Recrystallization represents a critical step in the production of high-quality lithium oxalate with controlled particle size distribution [18]. The process involves dissolving crude lithium oxalate in an appropriate solvent, followed by controlled crystallization to obtain particles with desired characteristics [16]. Recrystallization serves multiple purposes, including purification of the product and optimization of particle morphology and size distribution [13] [16].

Research has demonstrated that recrystallization strategies can significantly influence the physical properties of lithium oxalate crystals, particularly their size, shape, and distribution [18] [13]. These characteristics are crucial for various applications, especially in battery technology where particle size directly impacts performance parameters [14].

A comprehensive recrystallization approach for lithium oxalate typically involves the following key steps and considerations:

Solvent selection: The choice of solvent or solvent mixture significantly affects the recrystallization behavior and resulting particle characteristics [16] [18]. Studies have shown that mixed solvent systems, such as dichloromethane and ethyl acetate combinations, can provide superior control over crystal growth compared to single-solvent systems [16].

Temperature profile management: The temperature gradient during cooling plays a crucial role in determining crystal growth rates and final particle size distribution [13] [16]. Controlled cooling rates, typically between 0.5-2°C per minute, have been found to produce more uniform crystal sizes [16].

Seeding techniques: Introduction of seed crystals with desired characteristics can guide the crystallization process toward specific particle sizes and morphologies [13] [18].

Agitation conditions: The degree and type of agitation during crystallization influence nucleation rates and crystal growth patterns [12] [13].

Recent research has revealed that a recrystallization strategy combined with catalytic approaches can effectively modulate mass transport and reaction kinetics of lithium oxalate [18]. For instance, researchers at Harbin Institute of Technology developed a recrystallization treatment that, when combined with atomic nickel catalysts, significantly enhanced the properties of lithium oxalate for battery applications [18].

The particle size of lithium oxalate can be precisely controlled through recrystallization by adjusting specific process parameters [14] [19]. Studies have shown that decreasing particle size can enhance lithium ion diffusion by shortening diffusion pathways, which is particularly beneficial for battery applications [19]. However, excessively small particles may lead to reduced packing efficiency and lower tap density, necessitating a careful balance in size optimization [19].

A systematic approach to particle size control through recrystallization typically involves:

| Parameter | Range | Effect on Particle Size |

|---|---|---|

| Cooling rate | 0.5-15°C/h | Slower rates produce larger, more uniform crystals |

| Solvent ratio | Variable based on solvent system | Influences supersaturation and nucleation rate |

| Agitation speed | 50-500 rpm | Higher speeds generally yield smaller particles |

| Crystallization time | 3-24 hours | Longer times allow for crystal growth and ripening |

The recrystallization process for lithium oxalate has been demonstrated to yield significant improvements in particle uniformity and size distribution [16] [18]. For example, a documented recrystallization procedure using a mixed solvent of dichloromethane and ethyl acetate (mass ratio 10:1) involved heating to reflux state, followed by slow crystallization over 12 hours, resulting in well-controlled particle characteristics [16].

Industrial-Scale Purification and Quality Control Protocols

Industrial-scale production of lithium oxalate requires robust purification processes and stringent quality control protocols to ensure consistent product quality that meets application-specific requirements [16]. The purification of lithium oxalate involves multiple steps designed to remove impurities and achieve high purity levels suitable for advanced applications, particularly in battery technology [16] [10].

A comprehensive industrial purification process for lithium oxalate typically includes the following key stages:

Initial filtration: After the precipitation reaction, the lithium oxalate suspension undergoes filtration to separate the solid product from the reaction solution [7] [16]. This step removes soluble impurities present in the mother liquor.

Washing procedures: The filtered lithium oxalate is subjected to multiple washing steps using appropriate solvents to remove adhered impurities [7] [16]. The washing protocol is carefully designed to maximize impurity removal while minimizing product loss.

Advanced purification techniques: For high-purity requirements, additional purification steps may be employed, such as recrystallization from suitable solvent systems [16]. For instance, a documented purification method involves dissolving crude lithium oxalate in an organic solvent, filtering to remove insoluble impurities, and then recrystallizing using a mixed solvent system [16].

Drying and final processing: The purified lithium oxalate undergoes controlled drying under specific temperature and pressure conditions to achieve the desired moisture content [7] [16]. This step is critical for product stability and subsequent handling.

Quality control protocols for industrial lithium oxalate production encompass comprehensive testing regimens to ensure that the final product meets established specifications [20] [15]. These protocols typically include:

Purity analysis: Determination of lithium oxalate content using analytical techniques such as titration, spectroscopy, or chromatography [10] [20]. High-purity electronic grade lithium oxalate typically requires purity levels exceeding 99.9% [16].

Moisture content determination: Measurement of residual moisture, which is critical for many applications [16] [15]. Advanced industrial processes aim to achieve moisture content below 50 ppm for high-grade lithium oxalate [16].

Impurity profiling: Quantification of specific impurities, including:

Particle characterization: Assessment of physical properties including:

The following table summarizes typical quality control parameters and their acceptance criteria for high-grade lithium oxalate:

| Quality Parameter | Test Method | Typical Specification |

|---|---|---|

| Purity | Titration/HPLC | ≥99.9% |

| Moisture content | Karl Fischer titration | ≤50 ppm |

| Acid value | Potentiometric titration | ≤10 ppm |

| Potassium ions | Ion chromatography | ≤10 ppm |

| Sodium ions | Ion chromatography | ≤10 ppm |

| Calcium ions | Ion chromatography | ≤5 ppm |

| Magnesium ions | Ion chromatography | ≤5 ppm |

| Particle size (D50) | Laser diffraction | Application-specific |

Industrial quality control for lithium oxalate also involves process monitoring to ensure consistency across production batches [20]. This includes in-process testing at critical stages of production and statistical process control methods to identify and address variations [20] [16].

Research has shown that protecting samples from environmental contamination, particularly carbon dioxide absorption, is crucial during quality control testing [20]. For instance, studies have demonstrated that without proper sample protection, carbonate content in lithium compounds can increase over time due to carbon dioxide uptake from ambient air, potentially affecting analytical results [20].

The thermal decomposition of lithium oxalate under non-isothermal conditions proceeds through a well-defined pathway leading to lithium carbonate formation. The fundamental reaction mechanism involves the direct conversion of lithium oxalate to lithium carbonate through the elimination of carbon monoxide [1]:

Li₂C₂O₄ → Li₂CO₃ + CO

Differential thermal analysis reveals that this decomposition process occurs with a characteristic endothermic peak at 552.3°C under air atmosphere conditions [1] [2]. The non-isothermal study demonstrates that lithium oxalate decomposes in a single-step process to form the carbonate product, with no intermediate compound formation observed [2].

The decomposition process exhibits distinctive surface area changes that correlate directly with the kinetics of the reaction. Initially, there is a significant increase in surface area as the decomposition proceeds, which is attributed to the development of a porous structure within the solid matrix. This initial surface area expansion is subsequently followed by extensive sintering at higher temperatures, leading to surface area reduction and particle densification [1].

Thermogravimetric analysis confirms the theoretical weight loss of 27.4%, which corresponds precisely to the calculated value for the complete conversion of lithium oxalate to lithium carbonate [2]. The excellent agreement between experimental and theoretical weight loss values validates the proposed reaction stoichiometry and confirms the absence of side reactions under these conditions.

The activation energy for the non-isothermal decomposition has been determined to be 223 ± 13 kilojoules per mole through Arrhenius analysis, representing a moderate energy barrier for the thermal conversion process [1]. This activation energy value remains consistent across the complete temperature range of decomposition, indicating a uniform reaction mechanism throughout the process.

Isothermal Decomposition Models: Nucleation-Growth Dynamics

The isothermal decomposition of lithium oxalate follows a complex kinetic model characterized by nucleation and growth mechanisms. Detailed kinetic studies conducted in the temperature range of 556-585°C reveal that the decomposition process obeys the Erofe'ev equation, which describes random nucleation followed by growth processes [2].

The isothermal decomposition exhibits characteristic sigmoid-shaped curves when plotting the fraction decomposed versus time, with relatively long induction periods preceding the onset of significant salt breakdown. These induction periods range from 17.82 to 31.8 minutes depending on the decomposition temperature, and include the initial slow processes that culminate in the establishment of the active growth interface [2].

The kinetic analysis demonstrates that the reaction follows a phase boundary mechanism up to 95% completion of the decomposition reaction. Beyond this point, the kinetics transition to follow a unimolecular decay law, indicating a change in the rate-determining mechanism as the reaction approaches completion [1].

Microscopic evidence obtained through scanning electron microscopy supports the kinetic findings, revealing that initial nucleation occurs preferentially on crystal surfaces, followed by growth of the product phase from the surface towards the interior regions. The surface textures show characteristic parallel striations and terracing features, with the development of numerous pits and pores during the early decomposition stages [2].

The isothermal activation energy has been determined to be 269.2 kilojoules per mole, which is notably higher than the non-isothermal value, suggesting different rate-determining steps under isothermal versus non-isothermal conditions [2]. The pre-exponential factor is calculated as 31.8 inverse seconds, providing complete kinetic parameters for the Arrhenius equation.

Catalytic Effects of Transition Metal Additives on Decomposition Rates

Transition metal additives demonstrate significant catalytic effects on lithium oxalate decomposition kinetics, with the extent of promotion varying based on the specific metal composition and structure. The most extensively studied catalytic systems include ferrospinel additives with the general formula Cd₁₋ₓCoₓFe₂O₄, where x represents the cobalt substitution level [2].

The catalytic effectiveness follows the order: CoFe₂O₄ > Cd₀.₅Co₀.₅Fe₂O₄ > CdFe₂O₄, with corresponding activation energy reductions to 212.6, 263.7, and 244.7 kilojoules per mole, respectively [2]. The superior performance of cobalt ferrite is attributed to its higher solubility in the host oxalate crystals, which facilitates more intimate contact and enhanced catalytic activity.

Single-atom nickel catalysts represent the most advanced catalytic approach, demonstrating exceptional promotional effects on lithium oxalate decomposition. Density functional theory calculations reveal that nickel-nitrogen coordination sites (Ni-N₄) reduce the energy barrier for the rate-determining lithium ion release step from 1.76 electron volts to 1.45 electron volts [3]. This substantial barrier reduction translates to significantly enhanced decomposition kinetics and reduced operating temperatures.

Cobalt oxide catalysts also show remarkable effectiveness, with 10 weight percent Co₃O₄ additions reducing the decomposition voltage to 3.93 volts in electrochemical systems [4] [5]. The mechanism involves modulation of the electronic environment around the active sites, enhancing both electronic conductivity and catalytic activity through unsaturated surface characteristics.

The catalytic promotion mechanism is fundamentally linked to the solubility and distribution of the metal additives within the oxalate crystal structure. High-resolution characterization techniques confirm that the most effective catalysts achieve appreciable solubility in the host oxalate crystals, creating well-dispersed active sites that facilitate nucleation and accelerate the overall decomposition process [2].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

30903-87-8